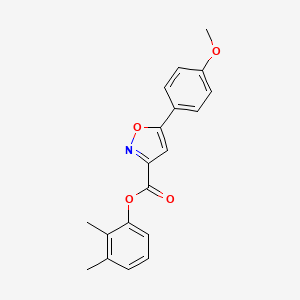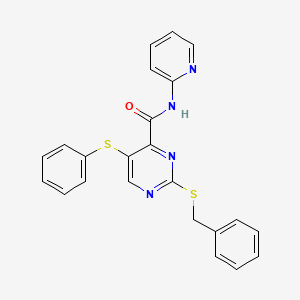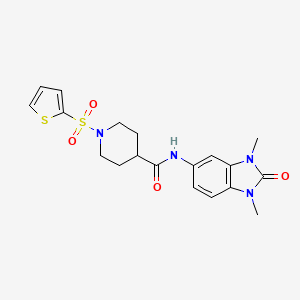![molecular formula C20H19N3O4S B11339639 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethanone](/img/structure/B11339639.png)
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethan-1-one is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a nitrophenoxy group
Preparation Methods
The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-aminobenzothiazole with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-nitrophenoxyacetyl chloride in the presence of a base to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The nitrophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The nitrophenoxy group can participate in electron transfer reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
2-aminobenzothiazole: A precursor in the synthesis of the target compound.
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibits antibacterial activity under specific conditions. The uniqueness of 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethan-1-one lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N3O4S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethanone |
InChI |
InChI=1S/C20H19N3O4S/c24-19(13-27-16-7-5-15(6-8-16)23(25)26)22-11-9-14(10-12-22)20-21-17-3-1-2-4-18(17)28-20/h1-8,14H,9-13H2 |
InChI Key |
KKMZVLZKRVQRTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11339564.png)
![1-(4-ethylphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11339567.png)
![N-Sec-butyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]amino}benzamide](/img/structure/B11339570.png)
![2-bromo-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11339572.png)
![Methyl 2-chloro-5-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11339581.png)
![N-(diphenylmethyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11339600.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11339603.png)
![1-({1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11339618.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11339623.png)



![2-Phenyl-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11339648.png)
![1-(4-Ethylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11339654.png)
